N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)16-10-13(11-1-2-11)23-17(24-16)5-6-22-29(25,26)12-3-4-14-15(9-12)28-8-7-27-14/h3-4,9-11,22H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKKFJPJMDRHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyrimidine ring with trifluoromethyl and cyclopropyl moieties, suggest significant interactions with various biological targets.
Chemical Structure and Properties
The compound can be characterized by the following chemical information:
- Chemical Formula : C23H25F3N4O2S
- Molecular Weight : 453.54 g/mol
- IUPAC Name : this compound
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, similar compounds have been noted for their inhibition of alpha-glucosidase, which plays a crucial role in carbohydrate metabolism .
- Receptor Modulation : The structural features allow selective interaction with receptors that are implicated in inflammation and cancer pathways. This modulation can influence cellular signaling and potentially lead to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain strains of bacteria and protozoa .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. A comparative analysis with structurally similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrimidine core | Anticancer | Enhanced receptor binding |
| Compound B | Sulfanyl group | Anti-inflammatory | Increased solubility |
| Compound C | Cyclopropane moiety | Antimicrobial | Improved metabolic stability |
These relationships underscore the importance of specific functional groups in determining the biological efficacy of related compounds.
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of similar compounds, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound at concentrations above 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against P. falciparum, where the compound exhibited a fast-kill rate in vitro. The mechanism was linked to inhibition of heme detoxification within the parasite's digestive vacuole, paralleling established antimalarial mechanisms .
Q & A
Q. How can researchers optimize the synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
Methodological Answer: The synthesis involves multi-step reactions with critical parameters:
- Pyrimidine Core Formation : Use nucleophilic substitution under nitrogen atmosphere to attach the cyclopropyl and trifluoromethyl groups to the pyrimidine ring. Maintain temperatures between 60–80°C in anhydrous DMF .
- Sulfonamide Coupling : React the pyrimidine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of triethylamine (TEA) as a base. Monitor progress via TLC (eluent: 3:1 hexane/ethyl acetate) .
- Purification : Use flash chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₃O₄S: 442.1052; observed: 442.1055) .
- Purity Assessment : HPLC with UV detection at 254 nm; retention time compared to standards .
Q. What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or carbonic anhydrases (common sulfonamide targets) using fluorescence-based assays (e.g., Z′-factor >0.5 for robustness) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with cyclopentyl or trifluoromethyl with methyl). Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., human carbonic anhydrase IX). Validate with MD simulations (GROMACS) .
- Bioactivity Correlation : Tabulate IC₅₀ values against structural variations (see example table):
| Substituent (R₁/R₂) | Target Enzyme IC₅₀ (nM) | HeLa Cell IC₅₀ (µM) |
|---|---|---|
| Cyclopropyl/CF₃ | 12.3 ± 1.2 | 8.7 ± 0.9 |
| Cyclopentyl/CF₃ | 28.5 ± 2.1 | 15.4 ± 1.3 |
| Cyclopropyl/CH₃ | >1000 | >50 |
Q. How should researchers address stability challenges under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition points (>200°C suggests suitability for high-temperature reactions) .
- pH Sensitivity : Incubate in buffers (pH 3–10, 37°C, 24 hrs) and monitor degradation via HPLC. Sulfonamide bonds are prone to hydrolysis at pH <2 or >10 .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV/visible light; store in amber vials if degradation >5%) .
Q. How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Replication : Repeat assays in triplicate with blinded controls to rule out plate-specific artifacts .
- Orthogonal Assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) to confirm binding affinity .
- Metabolite Interference : Use LC-MS to identify metabolites in cell-based assays. For example, demethylated derivatives may exhibit off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
